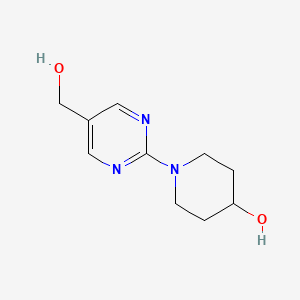

1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL

Description

Propriétés

IUPAC Name |

1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMYQZNNRUBFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the use of a hydroxymethylated pyrimidine, which is then reacted with a piperidine derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Piperidine Scaffolds

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Observations :

- Substituent Impact : The hydroxymethyl group in the target compound enhances polarity and solubility compared to lipophilic substituents like 4-methoxyphenyl (Compound 3) or fluoroindole (Z3777013540) .

- CNS Penetration : Z3777013540, despite higher molecular weight, showed favorable CNS MPO (Central Nervous System Multiparameter Optimization) and BBB (Blood-Brain Barrier) scores due to balanced lipophilicity and hydrogen-bonding capacity . In contrast, the target compound’s lower LogP (-0.4) may limit passive BBB penetration.

- Biological Activity : Compound 3 demonstrated anticonvulsant efficacy in rodent models, attributed to its methoxyphenyl group enhancing aromatic stacking interactions with neuronal targets .

Functional Group Variations in Pyrimidine Derivatives

Hydroxymethyl vs. Mercapto Groups :

Piperidine Modifications :

- Computational studies suggest superior oral bioavailability (83% predicted) compared to the target compound .

Activité Biologique

1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL, with the chemical formula C10H15N3O2 and a molecular weight of 209.25 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The structural formula of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H15N3O2 |

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | 1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol |

| PubChem CID | 53415334 |

| Appearance | Powder |

Antibacterial Activity

Research indicates that pyrimidine derivatives, including those related to 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL, exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, at concentrations of 200 μg/mL to 800 μg/mL, these compounds effectively inhibited bacterial growth in Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been well-documented. In vitro studies have shown that compounds similar to 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL can induce cytotoxic effects in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.03 µM against A549 lung cancer cells and 0.09 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Studies

-

Study on Anticancer Efficacy

- In a recent study, a series of pyrimidine derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain derivatives exhibited superior activity compared to standard chemotherapeutic agents, suggesting a promising avenue for developing new anticancer therapies .

-

Antibacterial Screening

- Another investigation focused on the antibacterial efficacy of synthesized pyrimidine derivatives against E. coli and S. aureus. The study found that increasing the concentration of these compounds led to a corresponding increase in antibacterial activity, with complete inhibition observed at higher concentrations .

The biological activity of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Cell Signaling Modulation : Pyrimidine derivatives can act as modulators of cell signaling pathways involved in tumor growth and proliferation.

Q & A

Q. What are the key physicochemical properties of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL that influence its solubility and stability in aqueous solutions?

- Methodological Answer : The compound’s solubility and stability are governed by its hydrogen-bonding capacity (2 donors, 5 acceptors) and topological polar surface area (69.5 Ų), which suggest moderate hydrophilicity . Its logP value (-0.4) indicates limited lipophilicity, favoring aqueous solubility but requiring pH optimization for stability. Hydroxymethyl and piperidin-4-ol groups may render it sensitive to oxidation; thus, storage under inert atmospheres and low temperatures is advised. Analytical techniques like HPLC (as described in pharmacopeial assays ) can monitor degradation under varying conditions.

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on pyrimidine precursors, analogous to methods for related hydroxymethylpyrimidines . For example, reacting 2-chloropyrimidine derivatives with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane ). Catalytic acids like p-toluenesulfonic acid (used in chromenopyrimidine synthesis ) may enhance regioselectivity. Yield optimization requires controlled temperature (0–25°C), stoichiometric excess of the piperidine nucleophile, and purification via recrystallization or column chromatography.

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL?

- Methodological Answer :

- ¹H NMR : Assign peaks for the hydroxymethyl group (δ ~4.5 ppm, singlet) and piperidin-4-ol protons (δ ~3.5–4.0 ppm, multiplet). Coupling constants can confirm chair conformations in the piperidine ring .

- ¹³C NMR : Identify pyrimidine carbons (δ ~150–160 ppm) and hydroxymethyl carbon (δ ~60–65 ppm) .

- IR : Hydroxyl stretches (~3200–3500 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are recommended to predict the electronic properties and potential biological interactions of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., hydroxymethyl as a hydrogen-bond donor) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like CRBP1 (retinol-binding protein), leveraging crystallographic data (PDB: 2023 release ). Focus on piperidine-OH interactions with protein residues (e.g., Tyr134 in CRBP1 ).

Q. How can X-ray crystallography be utilized to resolve ambiguities in the three-dimensional conformation of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL, particularly when crystallographic data exhibits twinning or low resolution?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets. For twinned crystals, apply SHELXD/SHELXE for structure solution and SHELXL for refinement, incorporating TWIN/BASF commands .

- Model Validation : Check for disorder in the hydroxymethyl group using difference maps. Restrain bond lengths/angles via AFIX commands in SHELXL .

Q. What experimental approaches are effective for analyzing structure-activity relationships (SAR) of 1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL derivatives in enzyme inhibition studies?

- Methodological Answer :

- Derivatization : Modify the hydroxymethyl group (e.g., acetylation) or piperidine-OH (e.g., methylation) to assess steric/electronic effects .

- Enzyme Assays : Use fluorescence polarization (e.g., CRBP1 binding ) or kinetic assays (e.g., IC₅₀ determination via HPLC ). Correlate activity with computational descriptors (e.g., LogD, polar surface area ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.